molecular formula C6H10ClN3O2 B2892724 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride CAS No. 2137541-90-1

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

Cat. No.: B2892724
CAS No.: 2137541-90-1
M. Wt: 191.62
InChI Key: VTLCIIUWGBILLI-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a triazole-based organic compound characterized by a 1,2,3-triazole ring substituted with an ethyl group at the 1-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its molecular formula is C₆H₉N₃O₂·HCl, with a molecular weight of 191.62 g/mol (calculated by adding HCl to the base compound’s molecular weight of 155.15 g/mol) . The compound is typically stored under dry, cool conditions (2–8°C) to ensure stability.

Properties

IUPAC Name

2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCIIUWGBILLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages such as increased efficiency, scalability, and environmental friendliness. These methods often use metal-free catalysts and are designed to be highly selective and atom-economical .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other 1,2,3-triazole derivatives, particularly those featuring alkyl or aryl substitutions. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Substituent Effects on Physicochemical Properties

A study () synthesized six (E)-3-(3,4-dihydroxyphenyl)acrylate derivatives with varying triazole substituents. Key analogs include:

Compound Name Substituent (R) Yield (%) Melting Point (°C)
(1-Methyl-1H-1,2,3-triazol-4-yl)methyl acrylate 12a Methyl 24 49–55
(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl acrylate 12b Ethyl 59 188–191
{1-[2-(p-Tolyl)ethyl]-1H-1,2,3-triazol-4-yl}methyl acrylate 10d p-Tolyl ethyl 47 70–75
{1-[2-(p-Nitrophenyl)ethyl]-1H-1,2,3-triazol-4-yl}methyl acrylate 10f p-Nitrophenyl ethyl 53 159–161

Key Observations :

  • Ethyl vs. Methyl : The ethyl-substituted 12b exhibits a significantly higher melting point (188–191°C) compared to the methyl analog 12a (49–55°C), indicating stronger intermolecular forces (e.g., van der Waals interactions) due to the longer alkyl chain .
  • Aryl vs. Alkyl : Bulky aryl substituents (e.g., 10d , 10f ) reduce melting points compared to 12b , likely due to steric hindrance disrupting crystal packing .
  • Synthetic Yield : Ethyl-substituted 12b (59% yield) outperforms methyl (12a , 24%) and aryl analogs (10d , 47%), suggesting that ethyl groups may optimize reaction kinetics in click chemistry .
Functional Group Comparisons
  • 2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic Acid (): This discontinued compound features a chlorophenyl group instead of ethyl. The aromatic substituent likely enhances lipophilicity but may reduce aqueous solubility compared to the ethyl derivative .
  • BTTAA (): A structurally complex triazole ligand with tert-butyl groups and additional triazole rings (C₁₈H₂₈N₁₀O₂). BTTAA is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its low toxicity and biocompatibility . In contrast, the ethyl-triazole compound may lack the steric bulk required for efficient CuAAC acceleration but could offer simpler synthetic pathways .

Biological Activity

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. As a derivative of the triazole family, this compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.

The compound has the following chemical properties:

  • CAS Number : 1267322-91-7
  • Molecular Formula : C6H9N3O2
  • Molecular Weight : 155.15 g/mol

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain triazole compounds can inhibit the growth of various bacterial strains and fungi, making them valuable in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of triazole derivatives have revealed promising results. In vitro studies demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential applications in managing neuroinflammatory conditions .

Anticancer Potential

The anticancer activity of triazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, triazole-based compounds have been reported to exhibit cytotoxic effects on breast and colon cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl azide with an appropriate acetic acid derivative under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including copper-catalyzed reactions which facilitate the formation of the triazole ring .

Case Studies

StudyObjectiveFindings
Miha Virant et al. (2019)Synthesis and biological evaluation of triazole derivativesReported effective synthesis methods yielding high-purity compounds with significant antimicrobial activity .
Research on anti-inflammatory activityEvaluate NO inhibition in microglial cellsDemonstrated that this compound significantly reduces NO production in LPS-stimulated cells .
Anticancer evaluationAssess cytotoxicity against cancer cell linesFound that triazole derivatives induce apoptosis in cancer cells with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation of the 1-position with ethyl bromide and subsequent hydrolysis of the ester to the carboxylic acid. Key conditions include maintaining anhydrous conditions during alkylation (to avoid side reactions) and controlled pH during hydrolysis to prevent decomposition of the triazole ring. Reflux in ethanol with a catalytic amount of glacial acetic acid improves reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm the ethyl group (δ ~1.3–1.5 ppm for CH3_3, δ ~4.2–4.5 ppm for CH2_2) and the triazole proton (δ ~7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+), while HPLC with a C18 column and 0.1% TFA in water/acetonitrile gradient ensures purity ≥95% .

Q. What solvent systems are optimal for handling this hydrochloride salt in biological assays?

  • Methodological Answer : The compound is hygroscopic and requires storage under inert conditions. For solubility, use polar aprotic solvents like DMSO or DMF (10–50 mM stock solutions). In aqueous buffers (pH 4–6), it remains stable due to protonation of the triazole nitrogen, but avoid alkaline conditions (pH >8) to prevent freebase precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50_{50} values in anticancer assays)?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or unreacted intermediates). Validate purity via 1H^1H NMR integration and LC-MS. Additionally, ensure consistent cell-line protocols (e.g., passage number, seeding density) and use internal controls like cisplatin. Structural analogs with modified ethyl or acetic acid groups can clarify structure-activity relationships .

Q. What computational strategies are effective for predicting reaction pathways or optimizing triazole ring formation?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during CuAAC to identify rate-limiting steps. Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal catalysts (e.g., CuI vs. CuSO4_4/sodium ascorbate) and solvent systems for regioselective triazole formation .

Q. How can experimental design (DoE) minimize trial-and-error in optimizing multi-step synthesis?

  • Methodological Answer : Apply factorial design to variables like temperature (50–100°C), catalyst loading (5–20 mol%), and reaction time (3–24 hours). Response surface methodology (RSM) identifies interactions between parameters. For example, a central composite design revealed that >12-hour reaction times reduce byproducts in triazole alkylation steps .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) under nitrogen atmosphere shows that degradation occurs via hydrolysis of the acetic acid moiety. Lyophilization or formulation with cryoprotectants (e.g., trehalose) enhances solid-state stability. Monitor degradation products via LC-MS and assign structures using tandem mass fragmentation .

Q. How do structural modifications (e.g., replacing ethyl with bulkier alkyl groups) impact pharmacokinetic properties?

  • Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or reductive amination. LogP measurements (via shake-flask method) and PAMPA assays indicate that bulkier groups (e.g., isopropyl) increase lipophilicity but reduce aqueous solubility. In vivo PK studies in rodents show that ethyl derivatives exhibit balanced bioavailability (F% ~40–60%) compared to longer-chain analogs .

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